molecular formula C18H16N2O2 B2494880 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide CAS No. 2034465-48-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2494880
CAS No.: 2034465-48-8
M. Wt: 292.338
InChI Key: NXFMEITXFKUCGQ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
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Scientific Research Applications

Transformations and Synthetic Applications

Synthesis of Annelated Heterocyclic Systems : Furan derivatives, including those related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide, have been utilized as building blocks in the synthesis of annelated heterocyclic systems. A method exploiting acid-catalyzed transformations of similar furan compounds has been developed for synthesizing pyrrolo[1,2-a]diazepinone derivatives. This approach is notable for the simultaneous formation of diazepine and pyrrole rings, resulting from furan ring recyclization. Some derivatives synthesized using this methodology exhibit a range of biological activities, including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their potential for pharmaceutical applications (Stroganova et al., 2009).

Nucleophilic Addition to Pyridinium Salts : Research has also focused on the addition of nucleophiles to 3-substituted pyridinium salts, a process that is essential for the synthesis of various pharmacologically relevant compounds. For instance, this methodology has been successfully applied to the enantioselective synthesis of Substance P antagonists, demonstrating the chemical versatility and potential therapeutic applications of compounds derived from N-methylbenzamide and similar furan-based structures (Lemire et al., 2004).

Furan Derivatives in Organic Synthesis

Multicomponent Reactions for Substituted Furans : The application of N,N-substituted imidazo[1,5-a]pyridine carbenes in organic synthesis has been demonstrated through multicomponent reactions involving aldehydes and dimethyl acetylenedicarboxylate or allenoates. This approach yields 4-[(2-pyridyl)methyl]aminofuran derivatives, showcasing a novel method for accessing fully substituted furans, which are challenging to obtain through other synthetic routes. Such derivatives could have applications in material science and drug development due to their structural complexity and potential biological activity (Pan et al., 2010).

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFMEITXFKUCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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